2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine

Description

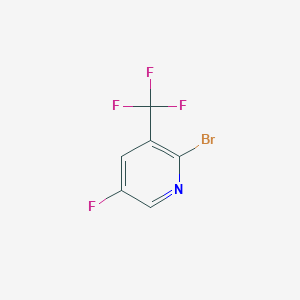

2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C₆H₂BrF₄N and a molecular weight of 243.98 g/mol. This compound features a bromine atom at position 2, a fluorine atom at position 5, and a trifluoromethyl (-CF₃) group at position 3 on the pyridine ring. The electron-withdrawing nature of these substituents enhances its reactivity in cross-coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

2-bromo-5-fluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-5-4(6(9,10)11)1-3(8)2-12-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGPUZCRTHTODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Fluorinating Agent : Anhydrous hydrogen fluoride (HF) gas is introduced into a reactor containing the chlorinated precursor at elevated temperatures (120–150°C).

-

Catalyst : Antimony trifluoride (SbF₃) enhances the reactivity of HF by facilitating chloride displacement.

-

Duration : Reactions typically proceed for 5–8 hours, monitored via gas chromatography to track chloride depletion.

Mechanism

The electron-withdrawing trifluoromethyl group at position 3 activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Fluoride ions attack the electron-deficient carbon at position 5, displacing chloride in a two-step process:

Challenges

-

Safety : HF handling requires specialized equipment due to its corrosive and toxic nature.

-

Byproducts : Incomplete substitution may yield mixed halogenated species (e.g., 2-bromo-3-(trifluoromethyl)-5-chloropyridine), necessitating rigorous purification.

Direct Bromination of Fluorinated Intermediates

Bromination of a pre-fluorinated pyridine scaffold offers a route to install the bromine atom at position 2. This method prioritizes regioselectivity, leveraging the directing effects of existing substituents.

Reaction Setup

Regiochemical Control

The trifluoromethyl group at position 3 exerts a meta-directing effect, steering electrophilic bromination to position 2. Concurrently, the fluorine at position 5 deactivates the ring, reducing reactivity at adjacent sites.

Yield Optimization

Limitations

-

Competing Reactions : Trace moisture may hydrolyze Br₂ to HBr, reducing efficiency.

-

Purification : Column chromatography with hexane/ethyl acetate (4:1) isolates the product in ~45% yield.

Comparative Analysis of Methods

The table below evaluates the three primary synthetic strategies:

| Method | Starting Material | Key Reagents/Conditions | Yield | Purity After Purification |

|---|---|---|---|---|

| Halogen Exchange | 2-Bromo-5-chloro-3-(CF₃)pyridine | HF gas, SbF₃, 120°C | ~60% | >95% (distillation) |

| Direct Bromination | 5-Fluoro-3-(CF₃)pyridine | Br₂, FeBr₃, 0°C | ~45% | 90% (column chromatography) |

| Suzuki-Miyaura Coupling | 2-Chloro-5-fluoro-3-(CF₃)pyridine | Pd(PPh₃)₄, K₂CO₃, 80°C | ~75% | >98% (recrystallization) |

Industrial-Scale Considerations

Catalyst Recycling

Waste Management

-

HF Neutralization : Spent HF is treated with calcium hydroxide to form inert CaF₂.

-

Bromide Byproducts : Sodium thiosulfate reduces residual Br₂ to bromide ions, which are precipitated as AgBr for disposal.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique trifluoromethyl group enhances biological activity and lipophilicity, making it valuable in drug design.

Case Study: Antimicrobial Agents

Research has identified derivatives of this compound as potential antimicrobial agents. The introduction of the trifluoromethyl group has been shown to increase the potency against various bacterial strains. For instance, a study demonstrated that modifications to the pyridine ring led to compounds with improved efficacy against resistant bacterial strains .

Agrochemicals

The compound is also utilized in the development of agrochemicals, particularly as a building block for herbicides and pesticides. Its fluorinated structure contributes to enhanced stability and bioactivity.

Case Study: Herbicide Development

In a patent application, this compound was highlighted as a key intermediate in synthesizing novel herbicides that target specific plant metabolic pathways, reducing crop damage while effectively controlling weed populations .

Material Science

The compound's unique chemical properties allow it to be used in creating advanced materials, including polymers and coatings that require enhanced thermal and chemical stability.

Case Study: Polymer Synthesis

Recent advancements have shown that incorporating this compound into polymer matrices can significantly improve their resistance to solvents and high temperatures. This property is crucial for applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative fluorine atoms and the bulky trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally related pyridine derivatives:

Key Observations :

- Substituent Position Effects : Bromine at position 2 (as in the target compound) is more reactive in cross-coupling reactions than bromine at position 3 due to reduced steric hindrance and favorable electronic effects.

- Halogen Type : Replacing fluorine with chlorine (e.g., 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine) increases molecular weight and alters solubility.

- Trifluoromethyl Group : The -CF₃ group at position 3 or 5 stabilizes the pyridine ring through electron withdrawal, directing reactions to specific sites.

Spectroscopic Differentiation

Infrared (IR) and Raman spectra help distinguish these compounds:

- C-F Stretches : Fluorine substituents exhibit strong IR peaks at 1,100–1,250 cm⁻¹ , while -CF₃ groups show symmetric/asymmetric stretches near 1,150 cm⁻¹ and 1,350 cm⁻¹ .

- C-Br Vibrations : Bromine substituents generate distinct Raman signals at 200–300 cm⁻¹ , with intensity varying based on position .

Biological Activity

2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine (CAS No. 1807210-32-7) is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves halogenation and nucleophilic substitution reactions. One notable method includes the reaction of 2-bromo-5-(trifluoromethyl)pyridine with various amines under specific conditions, yielding diverse derivatives with enhanced biological properties . The trifluoromethyl group is known to significantly influence the compound's reactivity and biological activity, often enhancing lipophilicity and metabolic stability .

Anticancer Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit promising anticancer activity. For instance, derivatives synthesized from this compound have shown effective cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells. The presence of electron-withdrawing groups like trifluoromethyl enhances the potency of these compounds by improving their interaction with cellular targets .

Table 1: Cytotoxic Activity of Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U251 (glioblastoma) | <10 |

| This compound | WM793 (melanoma) | <15 |

Anti-inflammatory Effects

Additionally, studies have reported anti-inflammatory properties associated with compounds derived from this compound. These compounds have been shown to inhibit the expression of pro-inflammatory markers such as COX-2 and iNOS, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationships (SAR)

The SAR analysis of this compound derivatives highlights the importance of substituent positioning on the pyridine ring. The introduction of electron-withdrawing groups at specific positions has been correlated with increased biological activity. For example, modifications at the 4-position often yield compounds with enhanced anticancer properties due to improved binding affinity to target proteins .

Case Studies

- A Study on Anticancer Activity : A series of derivatives synthesized from this compound were tested against various cancer cell lines. Results indicated that certain substitutions resulted in IC50 values lower than those of standard chemotherapeutics, demonstrating significant potential for further development as anticancer agents .

- Anti-inflammatory Research : In a controlled study, compounds derived from this pyridine were administered to models of inflammation. The results showed a marked reduction in inflammatory markers compared to untreated controls, suggesting a viable pathway for developing new anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine, and how can its purity be optimized?

- Methodology : Bromination of fluorinated pyridine precursors using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., AlCl₃) is a key step . For trifluoromethyl group introduction, cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) with CF₃-containing reagents are effective. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C/¹⁹F NMR : Identify substituent positions via chemical shifts. For example, the CF₃ group appears as a quartet in ¹⁹F NMR (~-60 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (Br/Cl splitting).

- X-ray Crystallography : Resolve regiochemistry and bond angles for ambiguous cases .

Q. How does the electronic nature of substituents (Br, F, CF₃) influence the reactivity of this pyridine derivative?

- Methodology : The electron-withdrawing trifluoromethyl and fluorine groups deactivate the pyridine ring, directing electrophilic substitution to the meta/para positions relative to Br. Use DFT calculations (e.g., Gaussian software) to map electron density and predict reaction sites . Experimental validation via nitration or halogenation reactions can confirm regioselectivity .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for drug discovery applications?

- Methodology : Employ transition-metal catalysis (e.g., Pd/Cu systems) for Suzuki couplings at the bromine site, replacing Br with aryl/heteroaryl groups. For fluorinated positions, use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to introduce substituents . Optimize conditions (solvent, temperature) using DOE (Design of Experiments) to maximize yield .

Q. What strategies mitigate decomposition of this compound under acidic or high-temperature conditions?

- Methodology : Stabilize the compound by:

- pH Control : Use buffered solutions (pH 6–8) to avoid acid/base hydrolysis of the CF₃ group .

- Thermal Stability : Conduct TGA (thermogravimetric analysis) to determine decomposition thresholds (<150°C recommended). Store under inert gas (N₂/Ar) at -20°C .

Q. How does this compound perform as a building block in multi-step syntheses of bioactive molecules?

- Methodology : Its Br and CF₃ groups serve as handles for iterative coupling. For example:

- Step 1 : Suzuki coupling to replace Br with a boronic acid derivative.

- Step 2 : Fluorine-directed C-H activation to introduce secondary functionalities.

- Case Study : Used in synthesizing kinase inhibitors; validate biological activity via IC₅₀ assays .

Q. What computational tools are effective for predicting the physicochemical properties of derivatives?

- Methodology :

- LogP/LogD : Use MarvinSketch or ACD/Labs to estimate lipophilicity.

- pKa Prediction : SPARC or MoKa software accounts for electron-withdrawing effects of CF₃/F .

- Solubility : COSMO-RS simulations correlate with experimental shake-flask data .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.